(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the thiazolidinone family, which is characterized by a thiazolidine ring fused with other functional groups. The presence of methoxy, nitrobenzyl, and phenyl groups in its structure contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
- Ethyl acetoacetate
Uniqueness
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of both methoxy and nitrobenzyl groups, along with the thiazolidinone core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H18N2O5S2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18N2O5S2/c1-30-21-13-17(9-12-20(21)31-15-16-7-10-19(11-8-16)26(28)29)14-22-23(27)25(24(32)33-22)18-5-3-2-4-6-18/h2-14H,15H2,1H3/b22-14+ |
InChI Key |
RCUVNHZFZGQOQA-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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